molecular formula C15H15N3O4 B3835895 (1E)-1-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-(2-NITROPHENYL)HYDRAZINE

(1E)-1-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-(2-NITROPHENYL)HYDRAZINE

Cat. No.: B3835895
M. Wt: 301.30 g/mol
InChI Key: DZXGKMRSRZPWLV-MHWRWJLKSA-N
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Description

(1E)-1-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-(2-NITROPHENYL)HYDRAZINE: is an organic compound characterized by the presence of a hydrazine functional group attached to a nitrophenyl and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1E)-1-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-(2-NITROPHENYL)HYDRAZINE typically involves the condensation of 3,4-dimethoxybenzaldehyde with 2-nitrophenylhydrazine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of azo compounds.

    Reduction: Reduction of the nitro group can yield the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as tin(II) chloride (SnCl2) or iron (Fe) in acidic conditions are often used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typical.

Major Products:

    Oxidation: Azo compounds.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

Industry:

  • Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (1E)-1-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-(2-NITROPHENYL)HYDRAZINE is not fully elucidated. it is believed to interact with biological targets through its hydrazine and nitrophenyl groups. These interactions may involve the inhibition of enzymes or the disruption of cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

  • (1E)-1-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-(2-AMINOPHENYL)HYDRAZINE
  • (1E)-1-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-(2-CHLOROPHENYL)HYDRAZINE
  • (1E)-1-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-(2-BROMOPHENYL)HYDRAZINE

Uniqueness: The presence of both the dimethoxyphenyl and nitrophenyl groups in (1E)-1-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-(2-NITROPHENYL)HYDRAZINE imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds that may lack one of these functional groups.

Properties

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4/c1-21-14-8-7-11(9-15(14)22-2)10-16-17-12-5-3-4-6-13(12)18(19)20/h3-10,17H,1-2H3/b16-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZXGKMRSRZPWLV-MHWRWJLKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC2=CC=CC=C2[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC2=CC=CC=C2[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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